(2-(Thiophen-2-yl)phenyl)boronic acid
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Overview
Description
(2-(Thiophen-2-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a thiophene ring. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various chemical processes, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Thiophen-2-yl)phenyl)boronic acid typically involves the reaction of 2-bromothiophene with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the palladium catalyst .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: (2-(Thiophen-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
(2-(Thiophen-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2-(Thiophen-2-yl)phenyl)boronic acid exerts its effects is primarily through its ability to form stable complexes with various metal catalysts, particularly palladium. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the formation of a palladium-boron intermediate, which is crucial for the reaction’s success.
Comparison with Similar Compounds
- Thiophene-2-boronic acid
- Phenylboronic acid
- 2-Thienylboronic acid
- Benzo[b]thiophene-2-ylboronic acid
Comparison: (2-(Thiophen-2-yl)phenyl)boronic acid is unique due to the presence of both a thiophene ring and a phenyl ring, which provides a combination of electronic properties that can be fine-tuned for specific applications. Compared to thiophene-2-boronic acid, it offers additional reactivity at the phenyl ring, making it more versatile in cross-coupling reactions. Phenylboronic acid, on the other hand, lacks the thiophene ring, which limits its applications in certain electronic and material science fields .
Properties
Molecular Formula |
C10H9BO2S |
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Molecular Weight |
204.06 g/mol |
IUPAC Name |
(2-thiophen-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H9BO2S/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7,12-13H |
InChI Key |
KELKSSASOCXXSY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=CS2)(O)O |
Origin of Product |
United States |
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